Aspidospermine

Description

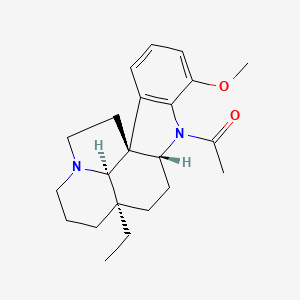

Structure

2D Structure

3D Structure

Properties

CAS No. |

1935-07-5 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |

InChI |

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |

InChI Key |

ARQOGCYMPUOVHK-ZHHKINOHSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |

melting_point |

208 - 209 °C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Chromatographic and Hyphenated Analytical Techniques for Aspidospermine (B1204331) Research

The analysis of this compound and related indole (B1671886) alkaloids within complex matrices, such as crude plant extracts, necessitates powerful analytical methods that offer high separation efficiency and definitive structural identification. nih.gov Chromatographic techniques, particularly when coupled with mass spectrometry in what are known as hyphenated techniques, are indispensable tools for this purpose. nih.govajrconline.org These methods facilitate the separation, quantification, and structural elucidation of target compounds from a multitude of other components present in the sample. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of Aspidosperma extracts. nih.govnih.gov Its application, often with a Diode-Array Detector (DAD), allows for the quantification of alkaloids based on their UV absorption. nih.govmdpi.com For instance, an HPLC-DAD method was developed to analyze the ethanolic extract of Aspidosperma nitidum bark, successfully separating various components, including indole alkaloids. nih.gov A novel isocratic Liquid Chromatography (LC) method was also established to achieve baseline resolution of this compound and the structurally related alkaloid quebrachamine (B1219942) in under 15 minutes, demonstrating the technique's efficiency. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique employed for the analysis of volatile and thermally stable compounds like many alkaloids. wisdomlib.orgnih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, which identifies compounds based on their mass-to-charge ratio and fragmentation patterns. wisdomlib.orgmdpi.com GC-MS has been effectively used to identify this compound and its minor derivatives during purification processes from "Quebracho" material derived from an Aspidosperma tree. nih.gov The technique has proven to be a rapid and reliable tool for identifying known alkaloids in plant extracts without the need for derivatization. nih.govijpsr.info A study on the bark of Aspidosperma quebracho-blanco from Paraguay utilized GC-MS to identify 17 different alkaloids, with this compound and quebrachamine being the most prominent. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, have become ubiquitous for their high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not suitable for GC-MS. rsc.orgijnrd.orgmdpi.com LC-MS combines the physical separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for analyzing complex mixtures. ajrconline.orgrsc.org The development of reliable interfaces has made LC-MS a key technique for the quantitative measurement of organic molecules. rsc.org Furthermore, advanced methods like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offer even greater resolution and accuracy, enabling the comprehensive profiling of alkaloids in plant extracts. nih.govmdpi.com

The following tables summarize examples of chromatographic conditions used in the analysis of this compound and related alkaloids.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Alkaloid Analysis

| Technique | Column | Mobile Phase | Detection | Application | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| HPLC-DAD | LiChrospher 100 RP-18 (5 µm, 250 x 4 mm) | Water (A) and Acetonitrile (B) | UV (220-400 nm) | Analysis of Aspidosperma nitidum extract. | Not specified for this compound. | nih.gov |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Alkaloid Analysis

| Technique | Column | Oven Temperature Program | Ionization | Application | Key Findings | Reference |

|---|---|---|---|---|---|---|

| GC-MS | 5% phenyl polymethylsiloxane fused-silica capillary | Not specified | Not specified | Identification of polycyclic aromatic alkaloids from Annonaceae. | Protocol developed for identification of over 20 alkaloids. | mdpi.com |

| GC-MS | Restek-5MS (30m x 0.25mm x 0.25µm) | 100°C to 250°C at 5°C/min, hold 5 min; 250°C to 280°C at 10°C/min, hold 10 min. | EI (70eV) | Characterization of alkaloids from Epipremnum aureum. | Identified 26 different alkaloids. | ijpsr.info |

Biosynthetic Investigations and Pathways of Aspidospermine

Precursor Incorporation Studies in Aspidosperma Alkaloid Biosynthesis

The foundational building blocks of the Aspidosperma alkaloid skeleton are derived from the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. Early research involving the administration of isotopically labeled compounds to alkaloid-producing plants, such as various Aspidosperma and Catharanthus species, was crucial in identifying the primary precursors.

These studies definitively established that the indole (B1671886) portion of the alkaloids originates from the amino acid tryptophan . nih.gov The remaining carbon framework, which is of monoterpenoid origin, is supplied by secologanin (B1681713) . wikipedia.orgresearchgate.net Secologanin itself is the product of a lengthy biosynthetic pathway starting from geranyl pyrophosphate (GPP) , a central intermediate in terpene biosynthesis. wikipedia.org The condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin marks the entry point into the monoterpenoid indole alkaloid (MIA) pathway. mit.edu This reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine , the universal precursor to virtually all MIAs, including aspidospermine (B1204331).

| Precursor | Origin Pathway | Component Contributed |

| Tryptophan | Shikimate Pathway | Indole ring and adjacent two-carbon unit (tryptamine portion) |

| Secologanin | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway | C10 monoterpenoid unit |

| Geranyl Pyrophosphate (GPP) | Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway | Ultimate precursor to the secologanin unit |

Enzymatic Transformations and Biosynthetic Intermediates

Following the formation of strictosidine, a series of enzymatic steps modify the molecule, leading to key branch-point intermediates that direct the biosynthesis towards the various MIA structural classes. The pathway to the Aspidosperma core involves several crucial transformations and transient intermediates. acs.org

Formation of Geissoschizine: Strictosidine is first deglycosylated by the enzyme strictosidine β-glucosidase (SGD) to form a reactive aglycone. This unstable intermediate is then converted to geissoschizine by geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase. nih.govnih.gov Geissoschizine is a pivotal intermediate, standing at a metabolic crossroads from which several alkaloid families arise. nih.govresearchgate.net

Formation of Dehydrosecodine: Geissoschizine undergoes oxidation, catalyzed by geissoschizine oxidase (GO) , to produce another unstable intermediate. acs.orgresearchgate.net Subsequent enzymatic steps involving redox enzymes lead to the highly reactive molecule dehydrosecodine . acs.orgresearchgate.net

The Key Cyclization Step: Dehydrosecodine is the direct precursor to the Aspidosperma skeleton. It undergoes a critical intramolecular formal [4+2] cycloaddition (Diels-Alder type) reaction to form the pentacyclic structure. This reaction is catalyzed by tabersonine synthase (TS) , which specifically produces the Aspidosperma-type alkaloid, (-)-tabersonine . researchgate.net Tabersonine is a major Aspidosperma alkaloid and serves as the precursor for more complex members of the family, such as vindoline, through further enzymatic modifications like hydroxylation and methylation. nih.govnih.govmdpi.comwikipedia.org The formation of the core this compound structure is thus achieved at this stage.

| Intermediate | Preceding Compound(s) | Key Enzyme(s) | Function/Significance |

| Strictosidine | Tryptamine, Secologanin | Strictosidine Synthase | Universal precursor to all monoterpenoid indole alkaloids. |

| Geissoschizine | Strictosidine | Strictosidine β-Glucosidase (SGD), Geissoschizine Synthase (GS) | Central branch-point intermediate in MIA biosynthesis. nih.govnih.gov |

| Dehydrosecodine | Geissoschizine | Geissoschizine Oxidase (GO), Redox1, Redox2 | Highly reactive intermediate poised for cyclization. acs.orgresearchgate.net |

| Tabersonine | Dehydrosecodine | Tabersonine Synthase (TS) | First committed intermediate with the Aspidosperma scaffold. researchgate.net |

Biogenetic Hypotheses and their Influence on Biomimetic Synthesis

The proposed biosynthetic pathways, often referred to as biogenetic hypotheses, have profoundly influenced the field of organic chemistry, particularly in the total synthesis of complex natural products like this compound. nih.gov A biomimetic or bio-inspired synthesis attempts to replicate nature's strategy in the laboratory. nih.govnih.gov This approach is not merely an academic exercise; it can provide evidence for the feasibility of a postulated biosynthetic step and often leads to highly efficient and elegant synthetic routes. nih.gov

The proposed formation of the Aspidosperma core via a cycloaddition of a dehydrosecodine-like intermediate has been a particularly fruitful concept for synthetic chemists. researchgate.net For decades before the enzymes were identified, chemists postulated such pathways. For example, the classic Stork synthesis of this compound relied on a late-stage Fischer indole synthesis to append the indole moiety onto a pre-formed polycyclic amine core, an approach that conceptually mirrors the biological convergence of the tryptophan and terpenoid pathways. nih.govresearchgate.net

More recent synthetic strategies have drawn direct inspiration from the key cyclization step. Synthetic chemists have designed and executed reactions that generate the complex pentacyclic core of aspidospermidine (B1197254) and related alkaloids in a single cascade, mimicking the proposed intramolecular Diels-Alder reaction. nih.gov These biomimetic approaches often feature:

Late-Stage Diversification: A common intermediate, analogous to a key biosynthetic precursor like tabersonine, is synthesized and then modified in various ways to produce a range of different natural products. nih.govchemrxiv.org

By mapping out these biogenetic hypotheses through chemical synthesis, researchers can test the plausibility of proposed reaction mechanisms and intermediates, sometimes even leading to the discovery of non-natural synthetic pathways that are remarkably efficient. mit.edunih.gov The synthesis of this compound and its relatives remains a benchmark for the development of new synthetic methods, with bio-inspired strategies consistently providing powerful and innovative solutions. nih.govacs.orgrsc.org

Molecular and Cellular Mechanistic Studies in Vitro and in Silico

Molecular Target Identification and Interaction Profiling

In vitro studies have begun to identify the molecular targets of aspidospermine (B1204331), revealing its interaction with pathways related to cellular stress and metabolism. In human hepatoma HepG2 cells, this compound has been shown to modulate the expression of genes involved in xenobiotic metabolism. Specifically, a significant increase in the expression of Cytochrome P450 1A1 (CYP1A1) was observed at concentrations of 50 μM and 100 μM. nih.gov This suggests an interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, which regulates CYP1A1 expression.

Further investigation into the cellular response to this compound in HepG2 cells indicated an induction of oxidative and endoplasmic reticulum (ER) stress pathways. At a concentration of 100 μM, there was a significant increase in the expression of Superoxide Dismutase (SOD), an enzyme critical in antioxidant defense, and Growth Arrest and DNA Damage-inducible protein 153 (GADD153, also known as CHOP), a key marker of ER stress. nih.gov Concurrently, a repression of glucocorticoid receptor (GR) expression was noted, which is implicated in both xenobiotic metabolism and oxidative stress responses. nih.gov

An earlier study identified that this compound, along with the related alkaloid quebrachamine (B1219942), possesses adrenergic blocking activities in various urogenital tissues, suggesting an interaction with adrenergic receptors. nih.gov Additionally, a derivative of this compound, 1-acetyl-19,21-epoxy-15,16-dimethoxyaspidospermidine-17-ol, has been identified as an anti-amyloid compound. This derivative was found to bind to the amyloidogenic region of Hen Egg White Lysozyme (HEWL), indicating that proteins prone to aggregation can be a direct molecular target.

The following table summarizes the identified molecular targets of this compound and their observed effects.

| Target Category | Specific Target/Pathway | Observed Effect in vitro | Cell Line/System |

| Xenobiotic Metabolism | CYP1A1 | Increased expression | HepG2 |

| Glucocorticoid Receptor (GR) | Repressed expression | HepG2 | |

| Cellular Stress Response | GADD153 (ER Stress) | Increased expression | HepG2 |

| SOD (Oxidative Stress) | Increased expression | HepG2 | |

| Cell Cycle Regulation | APC | Increased expression | HepG2 |

| Neurotransmitter Receptors | Adrenergic Receptors | Blocking activity | Urogenital tissues |

| Protein Aggregation | Hen Egg White Lysozyme (HEWL) | Binding to amyloidogenic region (by a derivative) | N/A |

Cellular Pathway Modulation in Model Systems (e.g., Cell Cycle Arrest, Apoptosis Induction in Cell Lines)

The effects of this compound on cellular pathways such as the cell cycle and apoptosis have been investigated in human cancer cell lines. In a study using HepG2 cells, this compound treatment at a non-cytotoxic but genotoxic concentration of 50 μM led to a significant increase in the expression of the Adenomatous Polyposis Coli (APC) gene, a tumor suppressor involved in cell cycle regulation. nih.gov However, the expression of other cell cycle-related genes, such as TP53 and CCNA2, was not significantly modulated. nih.gov

Regarding the induction of apoptosis, the same study on HepG2 cells found no significant changes in the expression of key apoptosis-related genes. nih.gov This included initiator caspases (CASP8, CASP9), executioner caspases (CASP3, CASP7), and members of the B-cell lymphoma 2 (Bcl-2) family (BCL-2, BCL-XL, BAX). nih.gov These findings suggest that at the tested concentrations, this compound's cytotoxic and genotoxic effects in HepG2 cells are not primarily mediated through the induction of the main apoptotic pathways. nih.gov The observed cytotoxicity at higher concentrations (starting at 75 μM) was linked to increased oxidative stress and an unfolded protein response rather than direct apoptosis induction. nih.gov

It is important to note that while pure this compound did not significantly modulate apoptotic genes in this study, a separate investigation on an indole (B1671886) alkaloid-rich fraction from Aspidosperma subincanum demonstrated the induction of apoptosis in MCF7 breast cancer cells. researchgate.netnih.gov This fraction was found to elevate the Bax/Bcl-xL ratio, a key indicator of apoptosis. researchgate.net However, as this was a complex mixture, the specific contribution of this compound to this effect cannot be definitively determined from this study.

The table below details the findings on this compound's modulation of cellular pathways in model systems.

| Cellular Pathway | Model System | Key Findings |

| Cell Cycle | HepG2 Cells | - Significant increase in the expression of the APC gene at 50 μM. - No significant modulation of TP53 and CCNA2 gene expression. nih.gov |

| Apoptosis | HepG2 Cells | - No significant modulation in the expression of CASP3, CASP7, CASP8, CASP9, BCL-2, BCL-XL, or BAX genes. nih.gov |

Molecular Interactions with Biological Macromolecules (e.g., Protein Folding, Aggregation Inhibition)

A significant area of research into the molecular interactions of this compound derivatives has been in the context of protein misfolding and aggregation, which are hallmarks of several neurodegenerative diseases. A study identified a derivative of this compound, 1-acetyl-19,21-epoxy-15,16-dimethoxyaspidospermidine-17-ol, as a potent inhibitor of amyloid formation. nih.gov

Using Hen Egg White Lysozyme (HEWL) as a model protein, which forms amyloid fibrils under certain conditions, this this compound derivative demonstrated a remarkable ability to reduce the formation of these fibrils. nih.gov Further biophysical analyses, including intrinsic fluorescence and 8-Anilinonaphthalene-1-sulfonic acid (ANS) binding assays, confirmed that the compound assists in the proper folding of the protein. The results indicated that the alkaloid derivative mediates its anti-aggregation effect by interacting with structural elements of the protein, thereby promoting its correct conformation. nih.gov This suggests a potential therapeutic mechanism for diseases linked to protein aggregation.

In Silico Modeling for Mechanistic Insights (e.g., Molecular Docking)

To further elucidate the mechanism behind the anti-amyloid activity of the this compound derivative, molecular docking studies were performed. nih.gov These computational simulations provided insights into the specific interactions between the compound and the target protein. The in silico modeling indicated that the this compound derivative binds to the amyloidogenic region of HEWL. nih.gov This binding at the aggregation-prone site is believed to be a key factor in its ability to inhibit fibril formation.

While comprehensive in silico studies on this compound itself are not widely published, the findings with its derivative highlight the utility of molecular docking for understanding how this class of alkaloids can interact with biological macromolecules at the atomic level. These computational approaches are valuable for predicting binding affinities and identifying key residues involved in the interaction, which can guide the design of more potent and specific inhibitors.

Synthetic Derivatives and Analogues Research

Design and Synthesis of Aspidospermine (B1204331) Analogues for Research Probes

The creation of this compound analogues as research probes is a critical step toward identifying their biological targets and understanding their mechanisms of action. The design of these probes often involves incorporating specific chemical reporters, such as fluorescent tags or photoaffinity labels, into the this compound framework. These modifications allow for the visualization and covalent capture of their molecular binding partners within a biological environment.

While specific examples of this compound molecules functionalized as research probes are not extensively detailed in publicly available literature, the synthetic strategies developed for the core structure are highly amenable to such modifications. The general principles of probe design would involve:

Attachment of a Reporter Group: A fluorescent dye, biotin (B1667282) tag, or a photoreactive group (like a diazirine or benzophenone) would be tethered to a position on the this compound scaffold that is non-essential for its biological activity.

Linker Insertion: A chemical linker is often used to connect the this compound core to the reporter group, ensuring that the tag does not sterically hinder the molecule's interaction with its target protein.

Validation of Biological Activity: It is crucial to confirm that the modified analogue retains the biological activity of the parent compound to ensure that it binds to the same target.

Synthetic routes that build the this compound skeleton in a stepwise manner offer opportunities to introduce functionalized building blocks that can be later modified to attach these probes. For instance, a strategically placed amine or carboxylic acid handle on a synthetic intermediate could serve as an attachment point for a reporter group in the final steps of the synthesis.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its analogues contribute to their biological activity. These investigations involve the systematic modification of the molecule's structure and the subsequent evaluation of how these changes affect its interaction with a biological target.

Detailed SAR studies specifically for this compound analogues are not widely reported, but the known biological activities of the broader Aspidosperma alkaloid family, such as adrenergic blocking activity, suggest key areas for investigation. nih.gov A hypothetical SAR study on this compound would focus on modifying several key regions of the molecule:

The N-Acetyl and N-Methyl Groups: The nitrogen atoms in the scaffold are prime locations for modification. The effects of removing or altering the N-acetyl and N-methyl groups could reveal their importance for target binding or influencing the molecule's conformation.

The Aromatic Ring: Substitution on the aromatic ring (part of the indole (B1671886) system) with different electron-donating or electron-withdrawing groups would probe the role of electronics and steric bulk in this region for target interaction.

The C2-Ethyl Group: The ethyl group is a characteristic feature. Altering its length (e.g., to methyl or propyl) or replacing it with other functional groups would determine its contribution to binding affinity and selectivity.

Stereochemistry: The this compound scaffold has multiple stereocenters. Synthesizing stereoisomers (enantiomers or diastereomers) would be crucial to understand if the biological target has a specific stereochemical preference for binding.

The results from such a study would allow for the construction of a pharmacophore model, illustrating the key molecular features required for activity.

Table 1: Hypothetical SAR Modifications for this compound

| Modification Site | Type of Change | Potential Impact on Activity |

| N1-Acetyl Group | Removal, replacement with other acyl groups | Could affect hydrogen bonding, solubility, or metabolic stability. |

| N4-Atom | Demethylation, replacement with larger alkyl groups | May alter basicity and key interactions with the biological target. |

| Aromatic Ring | Introduction of methoxy, halogen, or nitro groups | Could modulate electronic properties and provide new contact points with the target. |

| C2-Ethyl Group | Shortening or lengthening the alkyl chain | Probes the size and shape of the binding pocket in this region. |

Strategies for Diversification of this compound Scaffolds

To explore the full potential of the this compound framework, chemists have developed strategies to efficiently generate a wide variety of related structures. These diversification strategies are key to creating libraries of analogues for biological screening and SAR studies.

A primary and powerful strategy is the use of a common intermediate in a divergent synthetic approach. chemrxiv.orgnih.gov In this method, a complex core structure, containing most of the rings and stereocenters of the final molecule, is synthesized on a large scale. chemrxiv.org This common intermediate then serves as a branching point from which numerous different analogues can be created through various late-stage functionalization reactions.

Key features of this strategy include:

Convergent Synthesis of the Core: Efficiently building a complex common intermediate, often through the use of cascade reactions where multiple bonds and rings are formed in a single sequence. nih.gov

Late-Stage Functionalization: Modifying the common intermediate in the final steps of the synthesis. This allows for the introduction of diversity without having to repeat a long synthetic sequence for each new analogue. For example, a single pentacyclic indoline (B122111) intermediate can be used to produce aspidospermidine (B1197254), N-methylaspidospermidine, N-acetylaspidospermidine, and this compound itself through simple, high-yielding reactions. chemrxiv.org

Scaffold Hopping: The synthetic routes developed can also be adapted to produce related but distinct alkaloid scaffolds, further expanding the chemical space explored.

This divergent approach is highly efficient for generating a library of related compounds, which is essential for systematic biological evaluation and for optimizing the properties of a potential therapeutic lead compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) are employed to approximate solutions to the Schrödinger equation for many-electron systems, providing detailed information about molecular orbitals and electron distribution. nih.gov

For Aspidospermine (B1204331), these calculations can elucidate the electronic landscape of its pentacyclic structure. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. In this compound, the electron-rich indole (B1671886) nucleus, particularly the C2 and C3 positions, and the lone pair of electrons on the basic nitrogen atoms are expected to be key sites of chemical reactivity.

Quantum calculations can also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps can predict regions susceptible to intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. The ultimate goal of these calculations is to provide a theoretical foundation for the molecule's behavior in chemical reactions, helping to predict reaction outcomes and understand mechanisms. mdpi.comresearchgate.net

| Atomic Charges | Provides a quantitative measure of the partial charge on each atom, helping to identify reactive centers. |

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the electronic state of a static molecule, Molecular Dynamics (MD) simulations are used to predict its physical movements and interactions over time. mdpi.com MD simulations apply classical mechanics to model the behavior of atoms and molecules, providing a dynamic view of conformational changes and intermolecular interactions. mdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore Conformational Space: The complex, fused-ring system of this compound has a specific three-dimensional shape, but it is not entirely rigid. MD simulations can explore the different accessible conformations (shapes) of the molecule in various environments, such as in aqueous solution or when approaching a biological target.

Simulate Protein-Ligand Binding: If a biological target for this compound is known or hypothesized (e.g., an enzyme or receptor), MD simulations can model the binding process. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and the energetic contributions of different forces (e.g., hydrogen bonds, van der Waals forces) to the binding affinity.

Analyze Membrane Interactions: Given the lipophilic nature of many alkaloids, MD simulations can investigate how this compound interacts with and potentially permeates biological membranes, such as the lipid bilayer of a cell.

These simulations provide crucial insights into the dynamic aspects of this compound's biological activity that are not apparent from its static structure alone. researchgate.net

In Silico Prediction of Biological Interactions

In silico screening methods leverage computational power to predict the biological activities and potential targets of chemical compounds. mdpi.com These approaches often rely on machine learning algorithms and large databases of known chemical structures and their associated biological data. mdpi.com By comparing the structural features of a query molecule like this compound to those of compounds with known activities, it is possible to generate hypotheses about its biological function.

Studies on alkaloids from the Aspidosperma genus have utilized in silico methods to predict potential biological activities. For instance, research on alkaloids from Aspidosperma subincanum targeted 21 known indole alkaloids for in silico prediction of acetylcholinesterase inhibition. nih.gov The results suggested that several indole alkaloids, including uleine (B1208228) and olivacine (B1677268) derivatives, had a high probability of inhibiting this enzyme. nih.gov Similar computational studies on compounds from Aspidosperma excelsum have been performed to predict pharmacokinetic and toxicological properties. rsdjournal.orgrsdjournal.org

The general workflow for these predictions involves:

Defining the Molecular Structure: Using a standardized format like SMILES for the this compound molecule.

Chemical Similarity Searching: Comparing the structure against databases like PubChem to find compounds with similar structures and known biological activities. mdpi.com

QSAR Modeling: Applying Quantitative Structure-Activity Relationship models that correlate specific structural or physicochemical properties with biological activity.

Molecular Docking: Simulating the binding of this compound into the active sites of various known protein targets to estimate binding affinity. mdpi.com

These predictive studies are a cost-effective and rapid way to prioritize experimental research by highlighting the most promising biological activities to investigate in the laboratory.

Retrosynthetic Analysis and Computer-Aided Synthesis Design

The synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Computer-Aided Synthesis Planning (CASP) has become an indispensable tool for designing efficient and novel synthetic routes. nih.govresearchgate.net The process is rooted in retrosynthesis, a technique where the target molecule is conceptually broken down into simpler, commercially available precursors. labmanager.com

Modern retrosynthesis software uses vast reaction databases and sophisticated algorithms to propose multiple synthetic pathways. researchgate.net For the Aspidosperma alkaloid framework, numerous synthetic strategies have been developed, many of which are amenable to computational planning. Key strategies that have been successfully applied to the synthesis of aspidospermidine (B1197254) (the saturated parent structure of the Aspidosperma family) and related alkaloids include:

Diels-Alder Cascade Reactions: A reported strategy involves a Suzuki–Miyaura cross-coupling to create a vinyl indole intermediate, which then undergoes a Diels–Alder cascade to rapidly construct the core pyrroloindoline structure. acs.orgnih.gov

Intramolecular Michael Additions: A common intermediate strategy has been developed where the final rings of the pentacyclic structure are closed via a cascade of intramolecular aza-Michael and Michael additions, efficiently forming the complete carbon skeleton. acs.orgnih.gov

Photoredox-Initiated Cyclizations: A novel approach utilizes a photoredox-initiated [2+2] cycloaddition followed by a retro-Mannich reaction to construct the tetracyclic core of alkaloids like (±)-aspidospermidine and (±)-limaspermidine. acs.org

CASP tools can help chemists navigate the complex landscape of possible reactions, identify potential roadblocks, and discover non-intuitive pathways that may be more efficient or higher-yielding than traditional human-designed routes. chemrxiv.org

Table 2: Comparison of Selected Synthetic Strategies for the Aspidosperma Core

| Synthetic Strategy | Key Reaction(s) | Target Alkaloids Mentioned | Reference |

|---|---|---|---|

| Cascade and Common Intermediate | Suzuki–Miyaura coupling, Diels–Alder cascade, intramolecular Michael addition | (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine | acs.orgnih.gov |

| Photoredox-Initiated Cascade | [2+2] Photocycloaddition, Retro-Mannich reaction | (±)-Aspidospermidine, (±)-Limaspermidine | acs.org |

| [4+2] Cycloaddition Approach | [4+2] Cycloaddition of aminosiloxydiene, Ring-closing metathesis | (+)-Aspidospermidine, (-)-Quebrachamine, (+)-Tabersonine | nih.gov |

Q & A

Q. Advanced Research Gaps :

- Late-stage C17 oxidation : Current routes depend on early introduction of oxygenated groups. A proposed solution is regioselective indole boronation to enable late-stage diversification .

- Scalable stereocontrol : Improving catalyst turnover in asymmetric cycloadditions could reduce reliance on stoichiometric chiral reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.